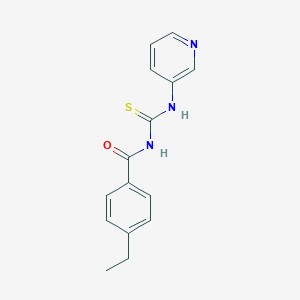![molecular formula C21H21N3O4S B250949 N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250949.png)
N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, commonly referred to as IBET151, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. IBET151 works by inhibiting the activity of a protein called BRD4, which plays a critical role in the growth and proliferation of cancer cells.
Mécanisme D'action
IBET151 works by binding to a specific region of the BRD4 protein, which prevents it from interacting with other proteins that are necessary for the growth and proliferation of cancer cells. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
IBET151 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IBET151 as a research tool is its specificity for the BRD4 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of IBET151 is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on IBET151, including the development of more potent and selective inhibitors of BRD4, the investigation of IBET151 in combination with other cancer therapies, and the exploration of IBET151's potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the mechanisms underlying IBET151's anti-cancer and anti-inflammatory effects, which may lead to the development of new therapeutic strategies for these diseases.
Méthodes De Synthèse
The synthesis of IBET151 involves several steps, including the reaction of 2-methoxybenzoyl chloride with 4-aminobenzenesulfonamide, followed by the reaction of the resulting compound with isobutyryl chloride. The final step involves the reaction of the resulting compound with 2-(2-oxo-1-benzofuran-1-yl)acetic acid to produce IBET151.
Applications De Recherche Scientifique
IBET151 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various types of cancer cells. In addition, IBET151 has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C21H21N3O4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[2-methoxy-4-(2-methylpropanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12(2)19(25)24-21(29)22-14-8-9-15(17(11-14)27-3)23-20(26)18-10-13-6-4-5-7-16(13)28-18/h4-12H,1-3H3,(H,23,26)(H2,22,24,25,29) |
Clé InChI |
IRIQLVPJEBAWSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
SMILES canonique |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B250866.png)
![Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250868.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B250869.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250873.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide](/img/structure/B250874.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B250879.png)
![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250881.png)
![N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B250882.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250883.png)
![N-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B250884.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B250887.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-5-chloronaphthalene-1-carboxamide](/img/structure/B250888.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
